![molecular formula C22H18N2O3 B3739755 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3739755.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including pharmaceuticals, agriculture, and materials science. BPA is a derivative of benzoxazole and has been synthesized using several methods.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is not fully understood, but studies have suggested that it inhibits the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in lab experiments is its potential as a selective anticancer agent. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to selectively inhibit the growth of cancer cells while having little effect on normal cells. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide. One direction is the development of more efficient synthesis methods that can produce N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in larger quantities. Another direction is the investigation of the potential use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in combination with other anticancer agents to enhance its efficacy. Additionally, the investigation of the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide and its effects on other biological processes, such as angiogenesis and metastasis, could provide further insight into its potential use as an anticancer agent.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been extensively studied for its potential use in pharmaceuticals, particularly as an anticancer agent. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has also been studied for its potential use as an antifungal and antibacterial agent. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been investigated for its use in agriculture as a plant growth regulator and as a material for the development of organic light-emitting diodes.
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-17(22-24-19-11-5-6-13-20(19)27-22)10-7-12-18(15)23-21(25)14-26-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSGQJDZVQDLCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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